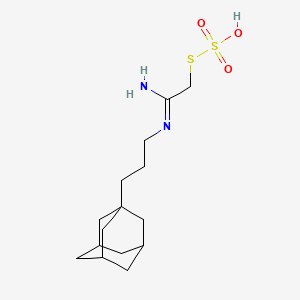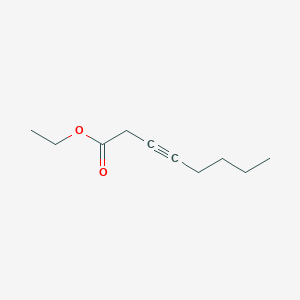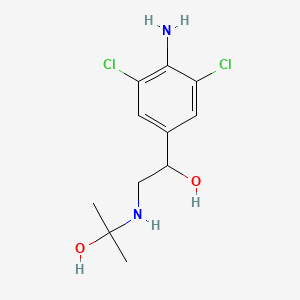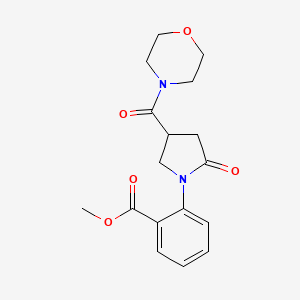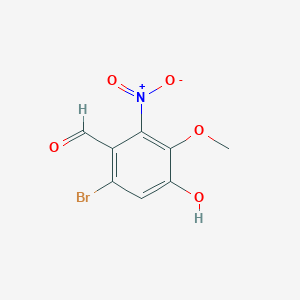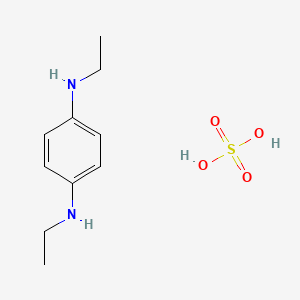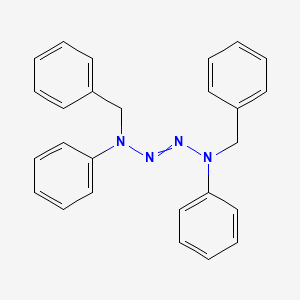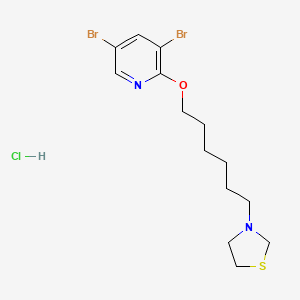
Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a pyridine ring substituted with bromine atoms, and a hexyl chain linking these two rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones under acidic conditions.
Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Linking the Hexyl Chain: The hexyl chain is introduced through a nucleophilic substitution reaction, where the brominated pyridine reacts with a hexyl halide in the presence of a base like potassium carbonate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Iron, aluminum chloride.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Pyridine Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to various biological effects.
相似化合物的比较
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Pyridine Derivatives: Compounds with pyridine rings substituted with different functional groups.
Brominated Compounds: Compounds containing bromine atoms in their structure.
Uniqueness
Thiazolidine, 3-(6-(3,5-dibromo-2-pyridyloxy)hexyl)-, hydrochloride is unique due to its specific combination of a thiazolidine ring, a brominated pyridine ring, and a hexyl linker. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
41287-90-5 |
|---|---|
分子式 |
C14H21Br2ClN2OS |
分子量 |
460.7 g/mol |
IUPAC 名称 |
3-[6-(3,5-dibromopyridin-2-yl)oxyhexyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H20Br2N2OS.ClH/c15-12-9-13(16)14(17-10-12)19-7-4-2-1-3-5-18-6-8-20-11-18;/h9-10H,1-8,11H2;1H |
InChI 键 |
AZLQWGYNKLHVJM-UHFFFAOYSA-N |
规范 SMILES |
C1CSCN1CCCCCCOC2=C(C=C(C=N2)Br)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)

